molecular formula C49H66N12O6S B1665515 Antagonist G CAS No. 115150-59-9

Antagonist G

Cat. No. B1665515
M. Wt: 951.2 g/mol
InChI Key: WLCBDSJJUAAXMX-JNDMNVDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antagonist G is a compound with the molecular formula C49H66N12O6S . It is also known by other names such as L-arginyl-D-tryptophyl-N-methyl-L-phenylalanyl-D-tryptophyl-L-leucyl-L-methioninamide . It is a peptide used to target and enhance the delivery of anticancer chemotherapeutics .


Molecular Structure Analysis

The molecular weight of Antagonist G is 951.2 g/mol . Its structure includes multiple amino acid residues, and it has a complex structure with multiple rings and chains . The InChI and SMILES strings provide a textual representation of the molecule’s structure .

Scientific Research Applications

Biological Activity in Wastewater

  • Environmental Monitoring of GPCR-Acting Pharmaceuticals

    Pharmaceuticals, including GPCR-acting ones like Antagonist G, raise concerns for aquatic species due to their biological activities. Their presence in wastewater is monitored using assays like the TGFα shedding assay. This helps in prioritizing these pharmaceuticals for environmental monitoring and toxicity testing (Zhang et al., 2020).

  • Quantification of Pharmaceutical Activities

    GPCR-acting pharmaceuticals, including Antagonist G, are quantified in wastewater to understand their biological activities. The TGFα shedding assay is applied to measure the antagonistic activities against various receptors. Understanding these activities aids in environmental monitoring and future toxicity studies (Zhang et al., 2018).

Therapeutic Applications

  • Use in Gynecological Disorders

    Gonadotropin-releasing hormone (GnRH) antagonists like Antagonist G are used in conditions such as endometriosis, adenomyosis, non-menstrual pelvic pain, uterine fibroids, and precocious puberty. These antagonists offer rapid onset of clinical effects and are emerging as first lines of treatment for these conditions (Ruiz et al., 2022).

  • Potential in Treating Prostate Cancer

    The cardiovascular effects of GnRH antagonists in men with prostate cancer have been studied. These antagonists may reduce adverse cardiovascular events compared to GnRH agonists, suggesting a therapeutic advantage in this context (Cirne et al., 2021).

Miscellaneous Applications

  • **NMDA ReceptorAntagonists in Neuropharmacology:** Selective NMDA receptor GluN2B subunit antagonists, a class of antagonists, have shown promise in the treatment of major depressive disorders. Research into these compounds reveals their impact on neuroendocrine regulation and potential involvement in metabolic drug–drug interactions (Bromek et al., 2021).
  • Role in Lung Endothelial Barrier Function

    GHRH antagonists have been found to support lung endothelial barrier function. They modulate key intracellular pathways that regulate endothelial permeability, suggesting potential therapeutic applications in treating severe respiratory abnormalities like ARDS (Uddin et al., 2019).

  • Influence on Cardiovascular Proteins in Prostate Cancer

    A proteomics analysis comparing cardiovascular proteins in men using ADT showed that GnRH antagonists affect proteins associated with plaque stability. This supports a direct protective effect of GnRH-antagonists on plaque stability in patients with advanced prostate cancer (Lifshitz et al., 2021).

properties

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H66N12O6S/c1-29(2)23-39(45(64)57-38(43(51)62)20-22-68-4)58-46(65)40(25-31-27-55-36-18-10-8-15-33(31)36)59-47(66)42(24-30-13-6-5-7-14-30)61(3)48(67)41(26-32-28-56-37-19-11-9-16-34(32)37)60-44(63)35(50)17-12-21-54-49(52)53/h5-11,13-16,18-19,27-29,35,38-42,55-56H,12,17,20-26,50H2,1-4H3,(H2,51,62)(H,57,64)(H,58,65)(H,59,66)(H,60,63)(H4,52,53,54)/t35-,38-,39-,40+,41+,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCSSYAUKKIDJV-FAXBSAIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N(C)C(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)N(C)C(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H66N12O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

951.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Antagonist G

CAS RN

115150-59-9
Record name Antagonist G
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115150599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Antagonist G
Reactant of Route 2
Reactant of Route 2
Antagonist G
Reactant of Route 3
Reactant of Route 3
Antagonist G
Reactant of Route 4
Reactant of Route 4
Antagonist G
Reactant of Route 5
Reactant of Route 5
Antagonist G
Reactant of Route 6
Reactant of Route 6
Antagonist G

Citations

For This Compound
1,280
Citations
M Carvalheiro, M Ferreira-Silva, D Holovanchuk… - International Journal of …, 2022 - Elsevier
… This work aimed to evaluate the ability of antagonist G, a … Antagonist G-targeted LCL and SALP were prepared by two … -insertion of DSPE-PEG-antagonist-G-conjugates into pre-formed …
Number of citations: 5 www.sciencedirect.com
DA Jones, J Cummings, SP Langdon… - General …, 1997 - europepmc.org
… Antagonist G is metabolized in peripheral tissues by a … The metabolites of Antagonist G retain neuropeptide antagonist … revealed that the tissue distribution of Antagonist G is likely to be …
Number of citations: 16 europepmc.org
P Imesch, EP Samartzis, KJ Dedes, D Fink, A Fedier - Fertility and sterility, 2013 - Elsevier
… whether histone deacetylase inhibitors reduce the expression of the G-protein-coupled estrogen receptor (GPER) and whether the functional inhibition of GPER by the antagonist G-15 …
Number of citations: 31 www.sciencedirect.com
S Clive, DJ Webb, A MacLellan, A Young, B Byrne… - Clinical cancer …, 2001 - AACR
… For all patients receiving Antagonist G at doses of ≥300 mg/m 2 , a 12-… Antagonist G, during the last 2 h of Antagonist G infusion and 24 h after infusion of the first cycle of Antagonist G. …
Number of citations: 25 aacrjournals.org
JN Moreira, R Gaspar - Brazilian journal of medical and biological …, 2004 - SciELO Brasil
… Based on the present data, we may infer that receptors for antagonist G were present in H82 … antagonist G-targeted liposomes and the intracellular delivery of their content. Antagonist G …
Number of citations: 28 www.scielo.br
AC MacKinnon, C Waters, I Rahman, N Harani… - British journal of …, 2000 - nature.com
… Our results show that antagonist G induces ROS generation and stimulates lipid … in the apoptotic effect of antagonist G. In addition we show that antagonist G sensitizes SCLC cells to …
Number of citations: 19 www.nature.com
SC Offerman, M Kadirvel, OH Abusara, JL Bryant… - …, 2017 - pubs.rsc.org
Natural prenylated indoles have been proposed as potential anticancer agents. To exploit this discovery for developing new peptide therapeutics, we report the first studies whereby …
Number of citations: 13 pubs.rsc.org
H Mukai, E Munekata, T Higashijima - Journal of Biological Chemistry, 1992 - Elsevier
… 16238 Antagonist G Protein was affected largely by the initial concentrations of receptor and G proteins. Recovery of receptor (3-20%) tended to increase with higher concentrations of …
Number of citations: 146 www.sciencedirect.com
JN Moreira, CB Hansen, R Gaspar, TM Allen - Biochimica et Biophysica …, 2001 - Elsevier
… antagonist G-targeted sterically stabilized liposomes (SLG) bound to H69 cells with higher avidity than free antagonist G and … Use of peptides like antagonist G to promote binding and …
Number of citations: 69 www.sciencedirect.com
MA Tehrani, SL Veney - Developmental Neurobiology, 2018 - Wiley Online Library
… In this study exposure to the GPER1 antagonist G-15 resulted in decreased nuclear volumes of HVC and Area X in males, and increased muscle fiber sizes of ventralis and dorsalis in …
Number of citations: 6 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.